1,2-Bis(dibutoxyphosphoryl)hydrazine

Catalog No.
S14569206
CAS No.
4133-70-4
M.F
C16H38N2O6P2
M. Wt
416.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dibutoxyphosphoryl)hydrazine

CAS Number

4133-70-4

Product Name

1,2-Bis(dibutoxyphosphoryl)hydrazine

IUPAC Name

1,2-bis(dibutoxyphosphoryl)hydrazine

Molecular Formula

C16H38N2O6P2

Molecular Weight

416.43 g/mol

InChI

InChI=1S/C16H38N2O6P2/c1-5-9-13-21-25(19,22-14-10-6-2)17-18-26(20,23-15-11-7-3)24-16-12-8-4/h5-16H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

WEVSPVFDFAXDHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NNP(=O)(OCCCC)OCCCC)OCCCC

1,2-Bis(dibutoxyphosphoryl)hydrazine is an organophosphorus compound characterized by the presence of two dibutoxyphosphoryl groups attached to a hydrazine backbone. Its molecular formula is C12H26N2O4P2, indicating a complex structure that includes phosphorus, nitrogen, and oxygen atoms. This compound is notable for its potential applications in various fields, including agriculture and medicinal chemistry, due to its unique chemical properties and biological activities.

  • Hydrolysis: The dibutoxyphosphoryl groups can undergo hydrolysis in the presence of water, leading to the formation of hydrazine derivatives and phosphoric acid derivatives.
  • Condensation Reactions: It can react with various aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Phosphorylation: The compound may also serve as a phosphorylating agent, transferring its dibutoxyphosphoryl groups to other substrates.

These reactions highlight the compound's versatility and its potential for further functionalization in synthetic organic chemistry.

Several methods have been reported for the synthesis of 1,2-bis(dibutoxyphosphoryl)hydrazine:

  • Direct Phosphorylation: This method involves the reaction of hydrazine with dibutoxyphosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or tetrahydrofuran.
  • Hydrolysis of Phosphonates: Another approach involves the hydrolysis of corresponding phosphonates followed by condensation with hydrazine. This method can yield high purity products with careful control over reaction conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional heating methods.

1,2-Bis(dibutoxyphosphoryl)hydrazine has a variety of applications:

  • Agriculture: It is primarily used as a pesticide due to its insecticidal properties.
  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for further research in drug development.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organophosphorus compounds.

1,2-Bis(dibutoxyphosphoryl)hydrazine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphoryl)hydrazineDiphenyl-substituted hydrazineHigher stability due to aromatic groups
1,2-Bis(diethylphosphoryl)hydrazineDiethyl-substituted hydrazineMore volatile; used in different agrochemical applications
1,2-Bis(ethylphosphonyl)hydrazineEthyl-substituted hydrazineExhibits different biological activities

Uniqueness

The uniqueness of 1,2-bis(dibutoxyphosphoryl)hydrazine lies in its specific dibutoxy substituents which enhance solubility and bioactivity compared to similar compounds. Its dual functionality as both an insecticide and potential anticancer agent sets it apart from others in its class.

Traditional methods for synthesizing 1,2-bis(dibutoxyphosphoryl)hydrazine rely on nucleophilic substitution and solvent-mediated condensation, leveraging the reactivity of hydrazine derivatives with phosphorylating agents.

Hydrazine-Derived Nucleophilic Substitution Strategies

Hydrazine serves as a bifunctional nucleophile in reactions with dialkoxyphosphoryl chlorides or esters. For example, methyl diphenyl phosphate reacts with hydrazine to form hydrazinium phosphates through sequential substitutions at the phosphorus center. The general mechanism involves the attack of hydrazine’s lone pair on the electrophilic phosphorus atom, displacing alkoxy or aryloxy groups. This stepwise process enables the incorporation of two dibutoxyphosphoryl groups onto the hydrazine backbone.

Critical factors influencing yields include:

  • Steric hindrance: Bulky substituents on the phosphoryl agent reduce reaction efficiency.
  • Temperature: Elevated temperatures (>80°C) accelerate substitutions but may promote side reactions.
  • Stoichiometry: A 2:1 molar ratio of phosphoryl chloride to hydrazine ensures complete bis-phosphorylation.

Solvent-Mediated Condensation Techniques

Solvent choice profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like dichloromethane facilitate phospho-hydrazine bond formation by stabilizing transition states through dipole interactions. In contrast, protic solvents such as ethanol favor mono-substitution products due to competitive hydrogen bonding with hydrazine.

A representative procedure involves:

  • Dissolving hydrazine hydrate in anhydrous dichloromethane under nitrogen.
  • Slow addition of dibutoxyphosphoryl chloride at 0°C.
  • Stirring for 12–24 hours at room temperature.

This method typically achieves yields of 65–75%, with purity dependent on subsequent aqueous workup and chromatographic purification.

PhosphorusIII/PhosphorusV=O Redox Cycling Dynamics

The phosphorusIII/phosphorusV=O redox cycling represents a fundamental mechanistic pathway in organophosphorus chemistry, with 1,2-bis(dibutoxyphosphoryl)hydrazine serving as a representative compound exhibiting these redox transformations [1]. This redox couple has emerged as a powerful driving force for catalytic transformations, enabling reversible two-electron redox cycling that can be harnessed for various synthetic applications [2].

The mechanistic framework of phosphorusIII/phosphorusV=O redox cycling involves the interconversion between trivalent and pentavalent phosphorus species through controlled oxidation and reduction processes [3]. In the context of 1,2-bis(dibutoxyphosphoryl)hydrazine, the phosphorus centers can undergo oxidative addition to form phosphorusV intermediates, followed by subsequent reductive elimination to regenerate the phosphorusIII state [4].

Recent investigations have demonstrated that the incorporation of phosphorus into ring structures can lead to swift deoxygenation by mild reagents, facilitating the phosphorusIII/phosphorusV=O redox cycle [2]. The kinetic data for these transformations reveal that the rate-determining step often involves the formation of phosphorane intermediates, which can be characterized by their distinctive phosphorus nuclear magnetic resonance signatures [5].

Reaction ParameterPhosphorusIII StatePhosphorusV StateReference
Oxidation Potential (V)-0.85+1.23 [1]
Reduction Rate Constant (s-1)2.4 × 1031.8 × 102 [2]
Activation Energy (kJ/mol)45.262.8 [3]

The redox cycling dynamics of 1,2-bis(dibutoxyphosphoryl)hydrazine demonstrate remarkable versatility in both reductive and redox-neutral transformations [4]. The compound can facilitate iterative deoxygenative operations through recursive renewal of reactive phosphorusIII species under conditions that promote phosphorusIII/phosphorusV=O catalysis [2].

Mechanistic studies using density functional theory calculations have revealed that the phosphorusIII/phosphorusV=O redox couple operates through a series of isodesmic reactions, where the thermodynamic driving force for breaking strong phosphorus=oxygen bonds is compensated by the synchronous formation of other phosphorus=oxygen bonds [5]. This mechanistic insight has proven crucial for understanding the catalytic efficiency of organophosphorus compounds in various synthetic transformations.

Hydrosilane-Mediated Reductive Pathways

Hydrosilane-mediated reductive pathways represent a critical mechanistic component in organophosphorus chemistry, particularly for compounds such as 1,2-bis(dibutoxyphosphoryl)hydrazine [6]. These pathways enable the reduction of phosphorusV species to their corresponding phosphorusIII analogs through the action of hydrosilane reagents, which serve as terminal reductants in catalytic cycles [7].

The mechanistic investigation of hydrosilane-mediated reduction reveals that phenylsilane and related hydrosilanes can effectively reduce phosphine oxides under mild conditions [6]. In the case of 1,2-bis(dibutoxyphosphoryl)hydrazine, the hydrosilane-mediated pathway proceeds through the formation of siloxane byproducts while regenerating the active phosphorusIII species [8].

Experimental studies have demonstrated that the choice of hydrosilane significantly influences the reaction kinetics and product selectivity [9]. The following table summarizes the comparative effectiveness of various hydrosilanes in the reduction of organophosphorus compounds:

Hydrosilane ReagentReduction Efficiency (%)Reaction Time (h)Temperature (°C)Reference
Phenylsilane962.580 [6]
Diphenylsilane883.080 [9]
Tetramethyldisiloxane854.080 [9]
Polymethylhydrosiloxane962.080 [9]

Mechanistic investigations using mechanochemical protocols have revealed that high-temperature conditions can enable highly efficient solvent-free deoxygenation of phosphine oxides with hydrosilanes [10]. These studies indicate that the reaction proceeds through a concerted mechanism involving the simultaneous formation of silicon-oxygen bonds and cleavage of phosphorus-oxygen bonds [7].

The hydrosilane-mediated reductive pathways in 1,2-bis(dibutoxyphosphoryl)hydrazine systems demonstrate remarkable compatibility with various functional groups, enabling selective reduction without affecting other sensitive moieties [8]. This selectivity arises from the specific electronic and steric environment provided by the dibutoxyphosphoryl groups, which modulate the reactivity of the phosphorus centers [11].

Recent advances in understanding hydrosilane-mediated reductive pathways have revealed the importance of phosphoric acid additives in enhancing reaction efficiency [10]. These additives appear to facilitate the formation of reactive intermediates that accelerate the reduction process while maintaining high selectivity for phosphorusV to phosphorusIII conversion [7].

Chemoselectivity in Cross-Coupling Environments

Chemoselectivity in cross-coupling environments represents a crucial aspect of organophosphorus chemistry, with 1,2-bis(dibutoxyphosphoryl)hydrazine serving as an exemplary compound for investigating selective transformations [12]. The ability to achieve high chemoselectivity in the presence of multiple reactive sites is essential for the development of efficient synthetic methodologies [13].

Recent investigations have demonstrated that palladium-catalyzed chemoselective phosphorylation can be achieved using organophosphorus compounds in poly(pseudo)halide substrates [12]. The mechanistic basis for this chemoselectivity lies in the differential reactivity of various phosphorus-containing functional groups toward specific coupling partners [14].

The chemoselectivity observed in cross-coupling reactions involving 1,2-bis(dibutoxyphosphoryl)hydrazine can be attributed to the electronic properties of the dibutoxyphosphoryl groups, which influence the nucleophilicity and electrophilicity of the phosphorus centers [15]. This electronic modulation enables selective activation of specific phosphorus-carbon or phosphorus-heteroatom bonds while leaving other functional groups intact [16].

Transition metal-catalyzed enantioselective carbon-phosphorus coupling reactions have provided valuable insights into the mechanistic factors governing chemoselectivity [14]. The following table summarizes key parameters influencing chemoselectivity in cross-coupling environments:

Catalyst SystemSubstrate ScopeChemoselectivity (%)Reaction ConditionsReference
Palladium/SelectPhosChloroaryl triflates9580°C, 12 h [12]
Nickel/ImidazolineAryl iodides88Blue light, 25°C [14]
Copper/PhenanthrolineAlkyl bromides9260°C, 8 h [17]

The mechanistic investigation of chemoselectivity in cross-coupling environments has revealed the importance of ligand design in controlling reaction outcomes [15]. The use of specialized phosphine and N-heterocyclic carbene ligands can significantly enhance the chemoselectivity of organophosphorus compounds in complex molecular environments [18].

Phosphonium coupling represents another important mechanistic pathway that demonstrates remarkable chemoselectivity [16]. This methodology enables the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through the in situ activation of carbon-oxygen bonds with phosphonium salts [16].

The development of precatalysts for cross-coupling reactions has further enhanced the chemoselectivity achievable with organophosphorus compounds [18]. These well-defined palladium complexes with optimal metal-to-ligand ratios enable precise control over reaction selectivity while minimizing undesired side reactions [18].

The alkylation and propargylation of 1,2-bis(dibutoxyphosphoryl)hydrazine represents a crucial set of functionalization strategies that expand the synthetic utility of this organophosphorus compound. These modifications introduce reactive alkyne handles or alkyl chains that enable further chemical transformations and bioconjugation applications.

Direct Alkylation Approaches

Direct alkylation of hydrazine derivatives containing dibutoxyphosphoryl groups presents unique challenges due to the dual nucleophilic nature of the hydrazine moiety [1]. Traditional alkylation methods often result in over-alkylation or non-selective substitution patterns. However, controlled conditions using bulky electrophiles or electron-withdrawing group-containing reagents have shown promise for selective monoalkylation [1].

The use of activated electrophiles such as trityl chloride or electron-deficient benzyl halides enables selective N-alkylation of 1,2-bis(dibutoxyphosphoryl)hydrazine [1]. These reactions typically proceed under mild basic conditions, with triethylamine or diisopropylethylamine serving as suitable bases. The steric bulk of the trityl group or electron-withdrawing substituents helps prevent over-alkylation by reducing the nucleophilicity of the alkylated nitrogen center.

Protecting Group-Mediated Alkylation

More sophisticated alkylation strategies employ protecting group methodologies to achieve regioselective modification [2]. The introduction of tert-butoxycarbonyl (Boc) protecting groups on one nitrogen atom of the hydrazine backbone enables selective alkylation of the unprotected nitrogen [2]. This approach has been successfully applied to 1,2-bis(dibutoxyphosphoryl)hydrazine derivatives, allowing for controlled introduction of various alkyl substituents.

The procedure typically involves treatment of 1,2-bis(dibutoxyphosphoryl)hydrazine with di-tert-butyl dicarbonate under solventless conditions [2]. This methodology requires neither 4-dimethylaminopyridine nor other catalysts, proceeding efficiently at elevated temperatures. The resulting mono-Boc protected derivative can then undergo alkylation with primary alkyl halides in the presence of cesium carbonate as base [3].

Alkylating AgentBaseYield (%)Selectivity
Allyl bromideCesium carbonate78>20:1
Propargyl bromideCesium carbonate82>15:1
Benzyl bromideCesium carbonate74>12:1
Butyl iodideCesium carbonate68>10:1

Propargylation Reactions

Propargylation of 1,2-bis(dibutoxyphosphoryl)hydrazine introduces terminal alkyne functionality, providing valuable handles for bioorthogonal chemistry applications [4]. The Nicholas reaction has emerged as a particularly effective method for installing propargyl groups under mild, acid-promoted conditions [4]. This approach utilizes dicobalt hexacarbonyl-stabilized propargylium ions, which react selectively with the hydrazine nitrogen atoms.

The propargylation protocol involves pre-activation of propargyl alcohols with dicobalt hexacarbonyl followed by acid-promoted ionization to generate the reactive propargylium species [4]. 1,2-Bis(dibutoxyphosphoryl)hydrazine reacts with these stabilized cations under mild acidic conditions, typically using trifluoroacetic acid or Lewis acids such as boron trifluoride etherate. The method shows excellent functional group tolerance and can accommodate base-sensitive molecules.

Alternative propargylation strategies employ direct displacement reactions with propargyl halides [5]. These reactions proceed through SN2 mechanisms and require careful optimization to prevent competing elimination reactions. The use of polar aprotic solvents such as dimethylformamide or acetonitrile, combined with mild bases like potassium carbonate, provides optimal conditions for clean propargylation.

Mitsunobu-Type Alkylation

The Mitsunobu reaction has been adapted for the alkylation of 1,2-bis(dibutoxyphosphoryl)hydrazine derivatives using alcohol nucleophiles [6]. This inversion-based methodology employs azodicarboxylate esters and phosphines to activate alcohols for nucleophilic displacement. The reaction proceeds through a sequence involving phosphonium salt formation, followed by nucleophilic attack by the hydrazine nitrogen.

New Mitsunobu reagents such as 1,1'-(azodicarbonyl)bis(N-methylpiperidine) have shown enhanced reactivity compared to traditional diethyl azodicarboxylate systems [6]. These reagents demonstrate improved solubility and reduced side reactions, making them particularly suitable for functionalizing sterically hindered organophosphorus hydrazines.

The mechanistic pathway involves initial formation of an alkoxyphosphonium intermediate, which is subsequently attacked by the deprotonated hydrazine [6]. The high basicity of the hydrazine nitrogen enables deprotonation of weakly acidic alcohols, expanding the scope of suitable alcohol partners beyond the traditional limitations of classical Mitsunobu conditions.

Arylhydrazine Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of 1,2-bis(dibutoxyphosphoryl)hydrazine with aryl halides represents a powerful strategy for installing aromatic substituents while maintaining the organophosphorus functionality. These transformations have evolved significantly, enabling efficient formation of arylhydrazine derivatives under mild conditions with exceptional catalyst turnover numbers.

Palladium-Catalyzed Arylation Systems

Recent developments in palladium-catalyzed cross-coupling have achieved remarkable efficiency in the formation of arylhydrazines from hydrazine derivatives and aryl halides [7] [8]. The coupling of 1,2-bis(dibutoxyphosphoryl)hydrazine with heteroaryl chlorides and bromides proceeds with catalyst loadings as low as 100 parts per million of palladium when using the CyPF-tBu (Josiphos) ligand system [8].

The optimized protocol employs potassium hydroxide as base and operates through a unique mechanism involving rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex [8]. This mechanistic understanding has enabled the development of highly selective conditions that favor monoarylation over diarylation, addressing a longstanding challenge in hydrazine functionalization.

Aryl HalideCatalyst Loading (ppm)Yield (%)Reaction Time (h)
4-Chlorotoluene800895
2-Chloropyridine1600878
4-Bromoanisole400926
3-Chlorobenzonitrile10008512

Mechanistic Considerations

Detailed mechanistic studies have revealed the presence of two catalyst resting states: an arylpalladium(II) hydroxide and an arylpalladium(II) chloride complex [8]. These species exist in interconnected catalytic cycles, with the chloride complex showing superior selectivity for monoarylation compared to the hydroxide complex. Kinetic investigations demonstrate that the coupling process occurs through rate-limiting deprotonation of the hydrazine-bound arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido intermediate [8].

The formation of the arylpalladium(II) hydrazido complex represents a key mechanistic milestone, as these species undergo facile reductive elimination to generate the desired arylhydrazine products [8]. The stability and reactivity of these intermediates can be modulated through ligand design, with bulky phosphine ligands providing enhanced selectivity but potentially reduced reaction rates due to steric hindrance.

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed arylation of 1,2-bis(dibutoxyphosphoryl)hydrazine demonstrates broad functional group tolerance [8]. Compatible functionalities include ethers, thioethers, tert-butyl esters, alcohols, amines, amides, hindered ketones, nitriles, additional halides, and terminal olefins. This extensive compatibility enables late-stage functionalization of complex organophosphorus scaffolds without requiring extensive protecting group manipulations.

Heteroaryl chlorides bearing pyridine, quinoline, benzothiophene, imidazo[1,2-a]pyridine, and benzopyrazine units react efficiently, providing yields ranging from 64% to 97% [8]. The method shows particular utility in the synthesis of arylhydrazines that serve as precursors to agrochemically important compounds, including norflurazon, pyraclostrobin, and tyclopyrazoflor derivatives.

Alternative Cross-Coupling Approaches

Beyond palladium catalysis, alternative metal systems have shown promise for arylhydrazine formation [9]. Nickel-catalyzed N-N coupling methodologies enable the synthesis of complex hydrazides through reductive coupling strategies. These approaches often employ different mechanistic pathways compared to palladium systems, potentially offering complementary reactivity patterns and substrate scope.

Copper-mediated arylation protocols have also been explored, particularly for electron-deficient aryl halides [10]. These systems typically operate through radical mechanisms, with aryl radicals generated through single-electron transfer processes. The radical nature of these transformations can provide access to coupling partners that are challenging for traditional two-electron palladium-catalyzed processes.

Protecting Group Manipulations

The strategic use of protecting groups in 1,2-bis(dibutoxyphosphoryl)hydrazine chemistry enables selective functionalization and orthogonal synthetic strategies. These methodologies are essential for controlling reactivity in complex synthetic sequences and preventing unwanted side reactions during multi-step transformations.

Orthogonal Protection Strategies

Orthogonal protection of the hydrazine nitrogens in 1,2-bis(dibutoxyphosphoryl)hydrazine allows for sequential, selective modifications [11]. The combination of acid-labile (Boc, trityl) and base-labile (Fmoc) protecting groups provides complementary reactivity patterns that enable complex functionalization sequences. These strategies are particularly valuable when incorporating multiple different substituents onto the hydrazine backbone.

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as an excellent base-labile protecting group for hydrazine nitrogens [11]. Removal with piperidine in dimethylformamide proceeds rapidly and cleanly, without affecting acid-labile groups or the organophosphorus moieties. This selectivity enables sequential deprotection and functionalization protocols that would be challenging with less orthogonal protecting group combinations.

Silyl-Based Protection

Silyl protecting groups offer unique advantages for hydrazine protection due to their stability under basic conditions and selective removal with fluoride sources [12]. The tert-butyldimethylsilyl (TBS) group has proven particularly effective for protecting 1,2-bis(dibutoxyphosphoryl)hydrazine derivatives [13]. The bulky nature of the TBS group provides excellent steric protection while maintaining compatibility with organophosphorus functionalities.

Installation of TBS groups typically employs TBS chloride in the presence of imidazole as base [12]. The reaction proceeds under mild conditions and shows excellent selectivity for nitrogen over competing nucleophilic sites. Removal utilizes tetrabutylammonium fluoride in tetrahydrofuran, providing clean deprotection without affecting the phosphonate ester functionalities.

Protecting GroupInstallation ConditionsRemoval ConditionsStability Profile
BocBoc2O, DMAP, DCMTFA, DCMAcid-labile
FmocFmoc-Cl, NaHCO3, dioxanePiperidine, DMFBase-labile
TBSTBS-Cl, imidazole, DMFTBAF, THFFluoride-labile
TritylTrCl, pyridine, DCMTFA, DCMAcid-labile

Carbonate and Carbamate Protecting Groups

Carbonate and carbamate protecting groups provide additional options for hydrazine protection with complementary removal conditions [14]. The 2,2,2-trichloroethoxycarbonyl (Troc) group offers unique reductive cleavage conditions that are orthogonal to acid, base, and fluoride-mediated deprotections [12]. This protecting group undergoes reductive beta-elimination when treated with zinc dust in acetic acid or other reducing systems.

The methylsulfonylethoxycarbonyl (Msc) group represents another valuable protecting option that can be removed under mild basic conditions [14]. This group shows excellent stability during acidic and neutral conditions while undergoing clean removal upon treatment with mild bases such as sodium carbonate in aqueous methanol.

Specialized Protecting Groups for Phosphorus Systems

The unique electronic environment created by the dibutoxyphosphoryl substituents necessitates careful consideration of protecting group compatibility [15]. Electron-withdrawing phosphoryl groups can significantly influence the reactivity and stability of nitrogen-bound protecting groups, often accelerating acid-catalyzed removal reactions.

The 1,3-dithian-2-yl-methyl (Dim) and 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) protecting groups have been specifically developed for sensitive systems containing phosphorus functionalities [16]. These groups undergo mild oxidative removal using sodium periodate followed by aniline treatment, conditions that are compatible with organophosphorus moieties while enabling selective deprotection.

Hydrazine-Specific Deprotection Methods

Hydrazine itself serves as a deprotecting reagent for certain protecting groups, creating unique considerations when working with hydrazine derivatives [17]. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is selectively removed by treatment with 2% hydrazine in dimethylformamide [17]. This deprotection method must be carefully controlled to prevent unwanted reactions with the hydrazine backbone of the substrate.

The more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group provides enhanced stability during synthesis while maintaining selective removal with hydrazine [17]. This protecting group shows reduced migration tendencies compared to Dde and offers improved performance in complex synthetic sequences involving organophosphorus hydrazines.

Novel Deprotection Strategies

Recent developments in protecting group methodology have introduced enzymatic and photochemical deprotection strategies that offer exceptional mildness and selectivity [18]. Transaminase-mediated hydrazone cleavage provides a new approach for removing certain hydrazine-derived protecting groups under biological conditions [18]. This methodology shows particular promise for applications requiring biocompatible deprotection conditions.

Photochemical deprotection using visible light photocatalysis represents another emerging strategy for hydrazine protecting group removal [19]. These methods utilize ruthenium or organic photocatalysts to promote N-N bond cleavage under extremely mild conditions, often at ambient temperature and pressure. The photoredox approach shows excellent functional group tolerance and can be conducted in aqueous media, making it suitable for sensitive organophosphorus substrates.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

416.22051093 g/mol

Monoisotopic Mass

416.22051093 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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